![molecular formula C14H15BrO2 B056124 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole CAS No. 111676-57-4](/img/structure/B56124.png)
7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the benzodioxole family, which is known for its diverse range of pharmacological activities. In
Mécanisme D'action
The mechanism of action of 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole involves its interaction with specific cellular targets. In the case of its use as a fluorescent probe, this compound selectively binds to damaged DNA and emits fluorescence upon excitation. In the case of its use as an anticancer agent, it induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole vary depending on its application. As a fluorescent probe, it has no significant biochemical or physiological effects. However, as an anticancer agent, it induces apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole in lab experiments is its selectivity towards damaged DNA. This compound can be used to study DNA repair mechanisms with high specificity and sensitivity. However, one of the limitations of its use is its potential toxicity towards healthy cells. Therefore, careful consideration must be given to the dosage and exposure time when conducting experiments involving this compound.
Orientations Futures
There are several future directions for the use of 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole in scientific research. One potential area of research is its use as a tool for studying DNA damage and repair mechanisms in living cells. Another potential direction is its use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to explore the potential toxicity and side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole involves a multi-step process that begins with the reaction of 4-bromo-2-nitrophenol with butyl bromide in the presence of potassium carbonate to form 4-bromo-2-nitrophenyl butyl ether. This intermediate compound is then subjected to a series of reactions involving reduction, cyclization, and deprotection to yield the final product, 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole.
Applications De Recherche Scientifique
7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole has been studied extensively for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a fluorescent probe for detecting DNA damage. This compound has been shown to selectively bind to damaged DNA and emit fluorescence, making it a valuable tool for studying DNA repair mechanisms.
Another area of research involves the use of 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Propriétés
Numéro CAS |
111676-57-4 |
|---|---|
Nom du produit |
7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole |
Formule moléculaire |
C14H15BrO2 |
Poids moléculaire |
295.17 g/mol |
Nom IUPAC |
7-bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole |
InChI |
InChI=1S/C14H15BrO2/c1-2-3-4-9-5-10-6-12-13(17-8-16-12)7-11(10)14(9)15/h5-7,14H,2-4,8H2,1H3 |
Clé InChI |
PBOFLGLYDDLUBI-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=CC3=C(C=C2C1Br)OCO3 |
SMILES canonique |
CCCCC1=CC2=CC3=C(C=C2C1Br)OCO3 |
Synonymes |
5H-INDENO[5,6-D]-1,3-DIOXOLE, 5-BROMO-6-BUTYL- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B56041.png)
![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)
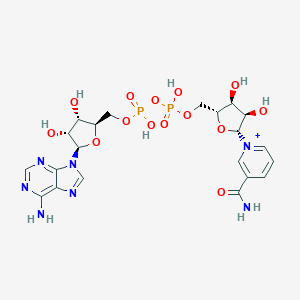
![7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate](/img/structure/B56048.png)
![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitrophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B56050.png)
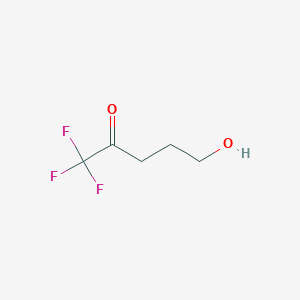
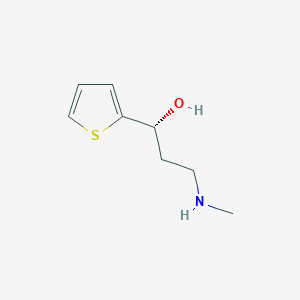
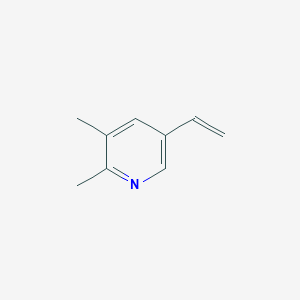
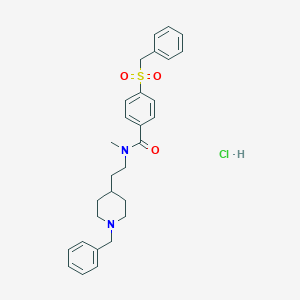
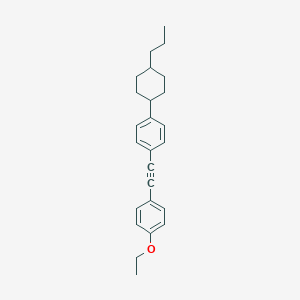
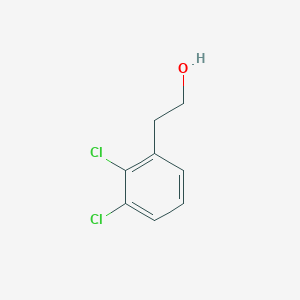
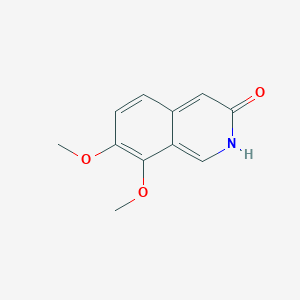
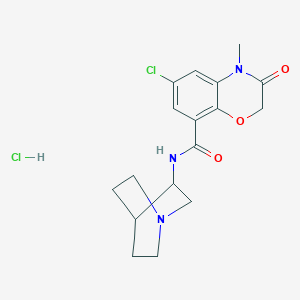
![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)